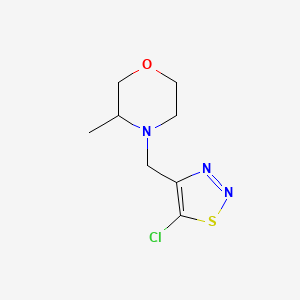

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine

Description

Properties

Molecular Formula |

C8H12ClN3OS |

|---|---|

Molecular Weight |

233.72 g/mol |

IUPAC Name |

4-[(5-chlorothiadiazol-4-yl)methyl]-3-methylmorpholine |

InChI |

InChI=1S/C8H12ClN3OS/c1-6-5-13-3-2-12(6)4-7-8(9)14-11-10-7/h6H,2-5H2,1H3 |

InChI Key |

DWVHJCUCGIICOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCCN1CC2=C(SN=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with 3-methylmorpholine in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity stems from its dual structural features: a chlorinated 1,2,3-thiadiazole ring and a 3-methylmorpholine moiety. Key reaction pathways include:

Oxidation

Thiadiazole rings are susceptible to oxidation, particularly at sulfur atoms. While specific oxidation conditions for this compound are not explicitly detailed in the provided sources, analogous thiadiazole derivatives undergo oxidation to form sulfoxides or sulfones under agents like hydrogen peroxide or peracids.

Substitution Reactions

The chlorine atom on the thiadiazole ring may participate in nucleophilic aromatic substitution (NAS). Thiadiazoles with electron-withdrawing groups (e.g., Cl) are reactive toward strong nucleophiles (e.g., amines, hydroxides) under basic conditions.

Bromination

Patent EP2727910A1 describes bromination of analogous thiadiazole-containing compounds using NBS or bromine . While not directly applicable to this compound, bromination could occur at reactive positions (e.g., para to the chloro group) if steric or electronic factors permit.

Biological Activity and Reaction Implications

Research highlights the compound’s potential in medicinal chemistry, particularly as a histamine H₃ receptor antagonist and GLP-1R modulator . Its reactivity in biological systems may involve:

-

Hydrogen Bonding : Morpholine’s oxygen and nitrogen atoms enable interactions with enzyme active sites.

-

Electron-Withdrawing Effects : The chloro group on the thiadiazole enhances binding affinity through electronic effects .

Comparison with Analogous Compounds

Scientific Research Applications

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The thiadiazole ring plays a crucial role in binding to the active sites of enzymes, thereby disrupting their function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs can be categorized based on variations in the heterocyclic core or substituents:

Key Observations :

- Halogen Influence : Chloro substituents (as in the target compound and Compound 4) enhance electrophilicity and may improve binding to biological targets compared to fluoro analogs (Compound 5, 2-(Fluorophenyl)-3-methylmorpholine). However, fluorine’s electronegativity can improve metabolic stability in pharmaceuticals .

Crystallographic and Conformational Comparisons

Compounds 4 and 5 () exhibit isostructural triclinic (P̄1) symmetry with two independent molecules per asymmetric unit. The chloro and fluoro substituents in these compounds necessitate minor adjustments in crystal packing despite identical symmetry, highlighting halogen-dependent van der Waals interactions . While crystallographic data for the target compound is unavailable, analogous thiadiazole-morpholine systems likely adopt similar planar conformations, with deviations arising from steric effects of the methyl group.

Biological Activity

4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the thiadiazole moiety is significant, as it is known to impart various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H11ClN4S. The structure features a morpholine ring substituted with a thiadiazole group, which is crucial for its biological activity.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound interacts with specific enzymes, disrupting their activity and affecting cellular processes.

- Cellular Uptake : The morpholine ring facilitates the compound's penetration into cells, allowing it to reach intracellular targets.

- Modulation of Signaling Pathways : It may influence various signaling pathways that regulate cell survival and proliferation.

Antimicrobial Activity

Studies have shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For example:

These results indicate that the compound has potential as an antimicrobial agent against various pathogens.

Anticancer Activity

Recent research has evaluated the anticancer effects of thiadiazole derivatives, including our compound of interest. Notably:

- In vitro studies demonstrated cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 with IC50 values of approximately 49.6 µM and 53.4 µM respectively .

The mechanism behind this anticancer activity may involve apoptosis induction through caspase activation and modulation of BAX protein levels .

Study on Anticancer Activity

A study published in PMC evaluated several thiadiazole derivatives for their anticancer properties. Among them, compounds similar to this compound showed promising results in inhibiting cell proliferation in cancer cell lines while exhibiting lower toxicity towards normal fibroblasts .

Study on Antimicrobial Properties

In another investigation focused on antimicrobial activities, derivatives containing the thiadiazole ring demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria . This highlights the potential application of such compounds in developing new antibiotics.

Q & A

Basic: What are validated synthetic methodologies for preparing 4-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)-3-methylmorpholine?

Answer:

The compound can be synthesized via Mannich reactions or microwave-assisted heterocyclic substitutions . For example:

- Mannich reaction : React 5-chloro-1,2,3-thiadiazole derivatives with 3-methylmorpholine in the presence of formaldehyde under basic conditions (e.g., NaOH in methanol) .

- Microwave-assisted synthesis : Optimize reaction time and temperature (e.g., 100–120°C, 30–60 min) using 1-propanol as a solvent and sodium hydroxide to facilitate nucleophilic substitution at the thiadiazole’s 4-position .

Key parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (yields typically 60–75%) .

Advanced: How can structural discrepancies between computational predictions and experimental NMR data be resolved?

Answer:

Discrepancies arise from conformational flexibility or crystal packing effects. Use:

- X-ray crystallography : Determine absolute configuration and compare with DFT-optimized structures (e.g., triclinic P̄1 symmetry systems) .

- 2D NMR (COSY, NOESY) : Resolve coupling patterns and spatial proximities, especially for morpholine and thiadiazole protons .

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to identify rotamers or slow-exchange conformers .

Basic: What analytical techniques are validated for quantifying this compound in complex matrices?

Answer:

UV-Vis spectrophotometry is robust for quantification:

- Validation parameters : Linearity (R² > 0.998 in 1–50 µg/mL range), precision (RSD < 2%), accuracy (recovery 98–102%) .

- Sample prep : Extract using dichloromethane, filter (0.45 µm), and measure absorbance at λmax 270–290 nm .

Alternative : HPLC with C18 columns (acetonitrile/water, 0.1% TFA) for higher sensitivity .

Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial activity optimization?

Answer:

- Isostructural analogs : Synthesize chloro/bromo/fluoro derivatives (e.g., 4-(4-chlorophenyl) vs. 4-(4-fluorophenyl)) to assess halogen effects on bioactivity .

- Bioassay design : Use MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a control .

- Computational docking : Map interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina .

Basic: How to confirm purity and structural integrity post-synthesis?

Answer:

- Elemental analysis : Confirm C, H, N content (deviation < 0.4% from theoretical) .

- Spectroscopy :

- Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]<sup>+</sup> (e.g., m/z 275.03) .

Advanced: How to address poor solubility in aqueous media for in vitro assays?

Answer:

- Co-solvent systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or morpholine-N-oxide) via post-synthetic modifications .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size 100–200 nm) for sustained release .

Basic: What stability protocols are recommended for long-term storage?

Answer:

- Accelerated stability testing : Expose to 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Storage conditions : Store in amber vials at –20°C under nitrogen to prevent oxidation/hydrolysis .

- Stabilizers : Add BHT (0.01% w/w) to inhibit radical degradation .

Advanced: How to validate intermolecular interactions in crystallographic studies?

Answer:

- Hirshfeld surface analysis : Quantify H-bonding (e.g., C–H⋯N, N–H⋯O) and π-π interactions using CrystalExplorer .

- DFT calculations : Compare experimental (XRD) and theoretical bond lengths/angles (RMSD < 0.02 Å) .

- Thermal ellipsoids : Assess disorder using SHELXL refinement (R-factor < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.